(1S*,5R*)-3-[3-(2-chlorophenyl)propanoyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
Synthesis Analysis
The synthesis of related diazabicyclo nonanone compounds involves multiple steps, typically starting from basic cyclic or acyclic precursors. For example, the synthesis of certain diazabicyclo nonanones can involve intermolecular hydrogen bonds formation, as well as specific configurations like cis arrangements between functional groups such as methyl and chlorophenyl groups (Wu, Guo, Zhang, & Xia, 2015).
Molecular Structure Analysis
The molecular structure of these compounds is often determined using techniques such as NMR and X-ray crystallography. The structure tends to exhibit specific features like intermolecular hydrogen bonding and certain spatial arrangements that can affect their chemical behavior and reactions (Weber, Morgenstern, Hegetschweiler, & Schmalle, 2001).
Chemical Reactions and Properties
Diazabicyclo nonanones and their derivatives can undergo various chemical reactions, influenced by their structural configurations. For example, the presence of functional groups such as carbethoxy and phenyl groups can lead to different chemical behaviors and reactions, including shifts and spectral assignments in NMR data, which are crucial for their identification and further applications (Vijayakumar & Sundaravadivelu, 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular configuration of the compound. These properties are critical for understanding the compound's behavior under different conditions and for its potential applications in various fields (Park, Ramkumar, & Parthiban, 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are determined by the compound's molecular structure and composition. For example, the nature of the substituents and their arrangement on the bicyclic skeleton can significantly affect the compound's reactivity and interaction with other molecules (Dotsenko, Krivokolysko, & Litvinov, 2007).
properties
IUPAC Name |
(1S,5R)-3-[3-(2-chlorophenyl)propanoyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2/c21-18-4-2-1-3-15(18)8-10-19(24)22-12-16-7-9-17(13-22)23(20(16)25)11-14-5-6-14/h1-4,14,16-17H,5-13H2/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQBVCCUGSAZOD-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3CCC(C2=O)CN(C3)C(=O)CCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3CC3)C(=O)CCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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